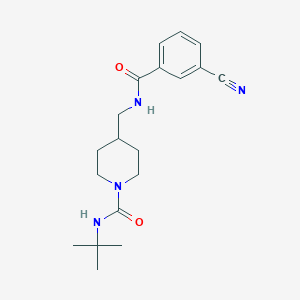

N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide

Description

N-(tert-Butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide is a piperidine-based compound featuring a carboxamide group at the 1-position of the piperidine ring and a 3-cyanobenzamido-methyl substituent at the 4-position. The tert-butyl group enhances steric bulk and may influence metabolic stability. The 3-cyanobenzamido moiety likely contributes to binding interactions via hydrogen bonding and dipole effects, making it relevant for targeting enzymes or receptors requiring polar interactions.

Properties

IUPAC Name |

N-tert-butyl-4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-19(2,3)22-18(25)23-9-7-14(8-10-23)13-21-17(24)16-6-4-5-15(11-16)12-20/h4-6,11,14H,7-10,13H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVHXMWVJNSTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide is a synthetic compound noted for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a cyanobenzamide moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : N-tert-butyl-4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxamide

- Molecular Formula : C19H26N4O2

- Molecular Weight : 342.443 g/mol

- Purity : Typically 95% .

The biological activity of N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide is primarily attributed to its ability to interact with specific proteins, enzymes, or receptors in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways. For instance, it could inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of HDACs | |

| Antimicrobial | Potential activity against bacterial strains | |

| Receptor Interaction | Modulation of neurotransmitter receptors |

Case Study 1: Inhibition of Histone Deacetylases

A study investigating the effects of various piperidine derivatives, including N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide, demonstrated significant inhibition of HDAC activity. This inhibition was linked to increased acetylation of histones and subsequent upregulation of tumor suppressor genes, suggesting potential applications in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on several bacterial strains revealed that compounds similar to N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide exhibited promising antimicrobial properties. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Research Findings

Recent research has highlighted the versatility of piperidine-based compounds in medicinal chemistry. The unique structural features of N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide may confer distinct biological properties compared to other derivatives:

- Selectivity : Studies suggest that the introduction of the cyanobenzamide group enhances selectivity towards specific targets, potentially reducing off-target effects.

- Bioavailability : Research indicates modifications to increase solubility and stability in biological systems, enhancing therapeutic efficacy.

Comparison with Similar Compounds

Benzimidazolone Derivatives

Compounds such as 4-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one () share the piperidine core but replace the benzamido group with a benzimidazolone ring. The benzimidazolone moiety’s electron-rich aromatic system contrasts with the electron-withdrawing cyano group in the target compound, altering binding kinetics.

Bromobenzyl-Substituted Piperidines

tert-Butyl 4-(N-(3-bromobenzyl)-N-methylamino)piperidine-1-carboxylate () incorporates a bromobenzyl group, which increases lipophilicity (logP) compared to the cyanobenzamido group. Bromine’s hydrophobic and halogen-bonding properties may enhance membrane permeability but reduce solubility .

Heterocyclic Derivatives

N-(3-methylbutyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide () replaces the benzamido group with a thiophene-carbonyl moiety. The thiophene’s sulfur atom and π-electron system could improve metabolic stability or modulate receptor selectivity compared to the cyano-substituted aromatic system .

Pharmacological Activity

While specific data for the target compound are unavailable, structural analogues provide insights:

- MK0974 (), a piperidine carboxamide with a difluorophenyl group, acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, suggesting piperidine carboxamides’ versatility in targeting G protein-coupled receptors .

- Benzimidazolone derivatives () inhibit 8-oxo targets, implying that the target compound’s cyanobenzamido group could similarly modulate enzyme activity but with altered potency due to electronic effects .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | 3-cyanobenzamido-methyl | ~355 | High polarity (cyano group), moderate logP |

| 4-methyl-1-(piperidin-4-yl)-benzodiazol-2-one | Benzimidazolone | 280.34 | Rigid aromatic system, lower solubility |

| tert-Butyl 4-(N-(3-bromobenzyl)-N-methylamino)piperidine-1-carboxylate | Bromobenzyl | ~397 | High lipophilicity, halogen-bonding potential |

| N-(3-methylbutyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | Thiophene-carbonyl | ~333.46 | Enhanced metabolic stability, π-interactions |

Key Findings

- The 3-cyanobenzamido group distinguishes the target compound by offering polarity and hydrogen-bonding capacity, contrasting with bromine (lipophilic) or benzimidazolone (rigid) substituents.

- Synthetic routes for piperidine carboxamides are well-established, leveraging tert-butyl carbamates for efficient coupling and deprotection .

- Activity against enzymes (e.g., 8-oxo targets) or receptors (e.g., CGRP) depends critically on substituent electronic and steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.